N1-(2-(furan-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

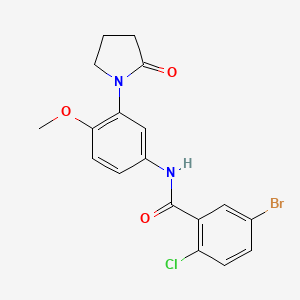

N1-(2-(furan-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, commonly known as FEPO, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. FEPO is a synthetic compound that has been shown to have neuroprotective and anti-inflammatory effects, making it a promising candidate for the treatment of various neurological disorders.

科学的研究の応用

Synthesis and Biological Activity

Research has been focused on utilizing derivatives of furan and pyrrolidine, akin to the structure of N1-(2-(furan-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, for synthesizing heterocyclic compounds that may exhibit biological activities. For instance, derivatives of furan have been synthesized for their potential in displaying plant-growth regulatory activity and in forming heterocyclic compounds containing pyrimidine and pyridazine structural fragments, which are analogues of nitrogen-containing bases of the pyrimidine series (Aniskova, Grinev, & Yegorova, 2017). These studies indicate a keen interest in developing molecules that can interact with biological systems in specific ways, potentially leading to new therapeutic agents or agricultural chemicals.

Photophysics and Photochemistry

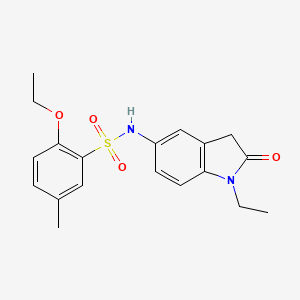

The compound's structural features, particularly the furan component, are also of interest in the study of photophysics and photochemistry. Research into the photophysical and photochemical properties of derivatives similar to N1-(2-(furan-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can provide insights into their behavior under light exposure, which is crucial for applications in material science and the development of light-responsive materials (Giglio, Mazzucato, Musumarra, & Spalletti, 2000).

Catalytic Activity

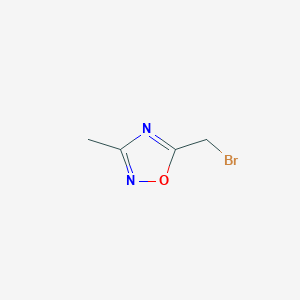

Furthermore, derivatives encompassing structures similar to the compound have been explored for their catalytic activities. The presence of furan and pyrrolidine units within these molecules can influence their effectiveness in catalyzing certain chemical reactions, which is beneficial for synthetic chemistry applications, including the synthesis of complex molecules and pharmaceuticals (Bhunia, Kumar, & Ma, 2017).

Host-Guest Chemistry

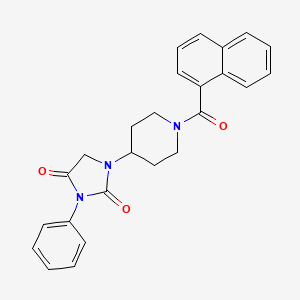

The compound's structure is also relevant in the context of host-guest chemistry, where its ability to interact with other molecules can be studied. This area of research has applications in the development of sensor technologies, drug delivery systems, and the creation of molecular machines (Barton, de Jager, & Hosten, 2019).

特性

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c22-16-5-2-9-21(16)15-4-1-3-14(11-15)20-18(24)17(23)19-8-6-13-7-10-25-12-13/h1,3-4,7,10-12H,2,5-6,8-9H2,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOBNQKOIIIGNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(furan-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Butyl-2-imino-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-ca rboxamide](/img/structure/B2570160.png)

![N-(4-bromophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![N-methyl-N-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2570164.png)

![3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2570168.png)

![propyl 4-{[7-(2-amino-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2570170.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B2570178.png)

![2-[(Oxan-4-yl)amino]acetamide hydrochloride](/img/structure/B2570180.png)